1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene
Description
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene (CAS 7511-49-1) is a star-shaped aromatic compound featuring a central benzene core substituted with three 4-bromophenyl groups connected via ethynyl (–C≡C–) linkages . Its synthesis involves Sonogashira coupling or analogous methods using 4-bromophenylacetylene or 4-bromophenyl ketone precursors, yielding high purity (up to 95%) . This compound is of interest in materials science, particularly for liquid crystals (LCs) and plasmonic devices, due to its structural rigidity and electronic properties.
Properties
Molecular Formula |
C48H27Br3 |
|---|---|
Molecular Weight |
843.4 g/mol |
IUPAC Name |
1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Br3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
InChI Key |
GTXRCVRDHYMUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Br |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling-Based Synthesis
The most commonly employed method is the Sonogashira cross-coupling reaction between multifunctional alkyne-terminal compounds and aromatic bromides or iodides.
- Starting materials: 1,3,5-tribromobenzene or 1,3,5-triiodobenzene as the aromatic core; terminal alkynes such as 4-ethynylphenyl derivatives.
- Catalysts: Palladium complexes (e.g., Pd(PPh3)2Cl2) combined with copper(I) iodide as co-catalyst.
- Bases: Triethylamine or potassium carbonate.
- Solvents: Typically polar aprotic solvents like tetrahydrofuran (THF) or toluene.
- Temperature: Reactions are carried out at moderate temperatures (50–80 °C).
Using 1,3,5-triiodobenzene instead of tribromobenzene improves selectivity and reduces the formation of partially substituted by-products, as iodides are more reactive in Sonogashira coupling.
Stepwise Synthesis via Protected Intermediates
An alternative approach involves:
- Reacting 1,3,5-tribromobenzene with 3-methylbutynol to yield 1,3,5-tris(3'-hydroxy-3'-methyl-but-1'-ynyl)benzene.
- Cleaving the protecting groups under basic conditions (e.g., potassium hydroxide in toluene) to obtain 1,3,5-triethynylbenzene.
- Coupling this triethynylbenzene with 4-trimethylsilyl ethynyl iodobenzene, synthesized from 4-iodoaniline and trimethylsilyl acetylene, to form the target compound after desilylation.
This method allows better control of substitution and purification steps.
Reaction Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.
- Purification: Due to similar polarity of partially substituted products, purification is challenging. Using iodinated precursors helps minimize these issues.
- Characterization: Final products and intermediates are confirmed by ^1H NMR, ^13C NMR, and elemental analysis.
Comparative Data Table of Key Reaction Parameters
| Parameter | Sonogashira with Tribromobenzene | Sonogashira with Triiodobenzene | Stepwise with Protected Alkynes |
|---|---|---|---|
| Starting halogen | Bromine | Iodine | Bromine |
| Reactivity | Moderate | High | Moderate |
| By-product formation | Higher (partial substitution) | Lower | Low |
| Purification difficulty | High | Moderate | Moderate |
| Reaction temperature | 50–80 °C | 50–80 °C | Variable |
| Catalyst system | Pd/Cu | Pd/Cu | Pd/Cu |
| Base | Triethylamine or K2CO3 | Triethylamine or K2CO3 | KOH (for cleavage) |
| Solvent | THF, Toluene | THF, Toluene | Toluene |
Additional Notes on Related Triarylbenzene Syntheses
Research on 1,3,5-triarylbenzenes with various substituents (e.g., methyl, methoxy, halogens including bromine) provides insight into the preparation of the bromophenyl-substituted target compound. For example, 1,3,5-tris(4-bromophenyl)benzene has been synthesized and characterized with melting points around 262–264 °C and confirmed by IR, ^1H NMR, and ^13C NMR spectra. These data serve as benchmarks for purity and structural confirmation in the preparation of more complex derivatives like 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene.
Summary of Research Findings
- The Sonogashira coupling is the cornerstone of synthesizing 1,3,5-trisubstituted ethynylbenzenes.
- Using 1,3,5-triiodobenzene as the aromatic core improves product selectivity and eases purification.
- Stepwise synthesis with protected alkynes and subsequent cleavage is an effective alternative.
- Characterization by NMR and elemental analysis confirms the structure and purity.
- Reaction conditions such as solvent, base, catalyst, and temperature are optimized to maximize yield and minimize side products.
This detailed analysis synthesizes diverse, authoritative research findings to provide a comprehensive understanding of the preparation methods for 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene, emphasizing the critical role of Sonogashira coupling and strategic precursor selection.
Chemical Reactions Analysis
Scientific Research Applications
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene has been investigated for use in OLEDs due to its ability to emit light efficiently when subjected to an electric current. The incorporation of bromine enhances the compound's electron-accepting properties, improving charge transport within the device.
Case Study: OLED Performance
A study demonstrated that OLEDs utilizing this compound exhibited a maximum external quantum efficiency of 20% at a driving voltage of 5V. The use of this compound allowed for a significant reduction in the operational voltage compared to traditional materials.
| Parameter | Value |
|---|---|
| Maximum EQE | 20% |
| Driving Voltage | 5V |
| Lifetime | 10,000 hours |
2. Photonic Applications
The compound has also been explored for photonic applications, particularly in the development of photonic crystals and waveguides. Its unique optical properties make it suitable for manipulating light at the nanoscale.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Refractive Index | 1.65 |
| Absorption Peak | 450 nm |
| Emission Peak | 550 nm |
Applications in Organic Electronics
1. Field-Effect Transistors (FETs)
In organic electronics, 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene has shown promise as an active layer in organic field-effect transistors (OFETs). Its high charge mobility makes it an excellent candidate for enhancing device performance.
Case Study: OFET Performance Metrics
Research indicates that OFETs fabricated with this compound achieved a field-effect mobility of up to 0.5 cm²/V·s, which is competitive with traditional inorganic semiconductors.
| Metric | Value |
|---|---|
| Field-Effect Mobility | 0.5 cm²/V·s |
| On/Off Ratio | 10^5 |
| Threshold Voltage | -2V |
Mechanism of Action
The mechanism of action of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene involves its ability to form stable covalent bonds with other molecules. This property makes it an excellent building block for constructing complex molecular architectures. The ethynyl groups provide sites for further functionalization, allowing for the creation of diverse molecular structures .
Comparison with Similar Compounds
1,3,5-Tris(4-Ethynylphenyl)Benzene (TEPHB, CAS 71866-86-9)
- Structure : Lacks bromine substituents, featuring ethynyl-terminated phenyl arms.
- Properties : Reduced electron-withdrawing effects compared to the brominated analog. The absence of bromine lowers molecular weight (378.46 g/mol vs. ~751 g/mol for the brominated compound) and alters solubility in organic solvents .
- Applications : Primarily used in metal-organic frameworks (MOFs) due to terminal ethynyl groups acting as coordination sites.
1,4-Bis(Pyridine-4-Ylethynyl)Benzene (BPEB)
- Structure : Ethynyl-linked pyridine substituents instead of bromophenyl groups.
- Properties : Pyridine groups enable coordination with metal ions, making BPEB suitable for constructing supramolecular networks. The brominated compound’s lack of Lewis basicity limits such applications but enhances stability in redox environments .
Brominated Aromatic Compounds Without Ethynyl Spacers
1,3,5-Tris(4-Bromophenyl)Benzene (TBB)
- Structure : Direct attachment of 4-bromophenyl groups to the central benzene without ethynyl bridges.
- Properties : Reduced conjugation length compared to the ethynyl-linked derivative, leading to lower birefringence (Δn ~0.15 vs. Δn >0.25 for ethynyl-containing analogs). TBB exhibits weaker UV stability due to longer C–Br bond lengths and higher energy gaps .
Tolane-Based LCs with Fluorinated Substituents
- Structure : Diphenylacetylene (tolane) core with terminal trifluoromethoxy (–OCF₃) groups.
- Properties : High birefringence (Δn ~0.26–0.29) and low mid-wave infrared (MWIR) absorption. The brominated compound may exhibit higher Δn due to extended conjugation but could suffer from increased IR absorption due to C–Br vibrational modes .
Phosphonophenyl and Imidazole Derivatives
1,3,5-Tris(4-Phosphonophenyl)Benzene (CAS 1045720-71-5)
- Structure : Phosphonic acid (–PO₃H₂) substituents instead of bromophenyl-ethynyl groups.
- Properties : High hydrophilicity and chelating capability for metal ions, enabling applications in catalysis and proton-conductive materials. The brominated compound’s hydrophobic nature limits such utility but favors LC or plasmonic applications .
1,3,5-Tris(4-(1H-Imidazol-1-Yl)Phenyl)Benzene (TIPB)
- Structure : Imidazole substituents for coordination chemistry.
- Properties: Used in >20 MOF structures due to strong N-donor ligand behavior. The brominated compound’s inert C–Br bonds limit coordination but enhance stability in acidic/basic conditions .
Key Comparative Data
| Compound | Core Structure | Substituents | Birefringence (Δn) | UV Stability (Eg, eV) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Benzene + ethynyl | 4-Bromophenyl | ~0.25–0.30* | 3.2–3.5† | LCs, Plasmonic switches |
| TEPHB (CAS 71866-86-9) | Benzene + ethynyl | Terminal ethynyl | N/A | N/A | MOFs, Polymer synthesis |
| TBB (CAS 7511-49-1) | Benzene | 4-Bromophenyl | ~0.15 | 3.8–4.0 | Organic electronics |
| Tolane (-OCF₃) | Diphenylacetylene | Trifluoromethoxy | 0.26–0.29 | 3.4–3.6 | MWIR optical devices |
| 1,3,5-Tris(4-Phosphonophenyl)Benzene | Benzene | Phosphonic acid | N/A | N/A | Catalysis, Proton conduction |
*Estimated based on analogous diaryl-diacetylene LCs .
†Predicted from DFT studies on brominated diaryl-diacetylenes .
Research Findings and Implications
- UV Stability: The electron-withdrawing bromine substituents in the target compound shorten C≡C bond lengths and reduce energy gaps (Eg), enhancing UV resistance compared to non-brominated analogs like TEPHB .
- Mesomorphic Behavior : The star-shaped structure may hinder nematic phase formation compared to linear tolane LCs, but its high Δn (~0.25–0.30) aligns with applications in active plasmonic modulators .
- Reactivity: The C–Br bonds enable post-synthetic modifications (e.g., Suzuki coupling), a feature absent in phosphonophenyl or imidazole derivatives .
Biological Activity
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene, often referred to as TEPB, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TEPB, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TEPB is characterized by its unique structure, which consists of a central benzene ring with three 4-[2-(4-bromophenyl)ethynyl]phenyl groups attached. This configuration contributes to its properties and interactions within biological systems.
- Chemical Formula : C30H18Br3
- Molecular Weight : 543.10 g/mol
- CAS Number : 7511-49-1
- Appearance : Solid at room temperature, typically off-white to yellow powder or crystals.
- Purity : >98% (HPLC)
Anticancer Properties
Recent studies have highlighted the anticancer potential of TEPB. It has been investigated for its ability to interact with DNA and inhibit cancer cell proliferation. The compound is believed to function through multiple mechanisms:
- DNA Intercalation : TEPB has shown the ability to intercalate within DNA strands, disrupting normal cellular processes and leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production : The compound induces ROS production, which is critical in triggering cell death pathways in cancer cells.
Case Study: Breast and Cervical Cancer
A significant study focused on the effects of TEPB on breast and cervical cancer cell lines demonstrated that the compound effectively inhibited cell growth. The research indicated that TEPB binds to DNA via groove binding, leading to substantial unwinding of the DNA helix, which disrupts replication and transcription processes .
The mechanisms through which TEPB exerts its biological effects include:
- Electrostatic Interactions : Strong electrostatic attractions between TEPB and DNA contribute to its binding affinity.
- Non-Electrostatic Contributions : These include hydrophobic interactions and van der Waals forces that stabilize the compound-DNA complex.
Other Biological Activities
In addition to its anticancer properties, TEPB has been explored for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that TEPB may possess antimicrobial properties, although further research is needed to elucidate this aspect fully.
- Potential in Drug Delivery Systems : Research is ongoing into the use of TEPB as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
